Niloticin

説明

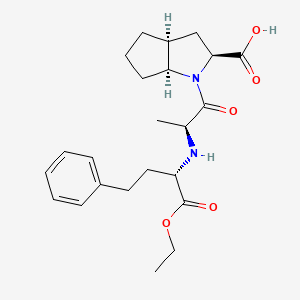

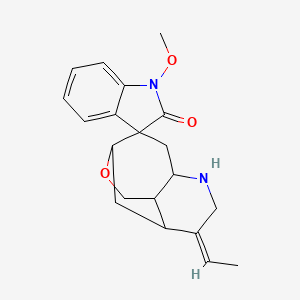

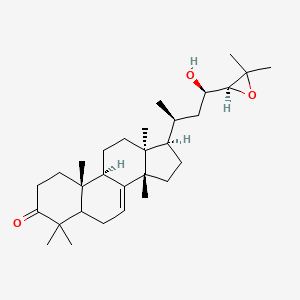

Niloticin is a tetracyclic triterpenoid compound . It has been found to have anti-viral, antioxidative, and mosquitocidal activities . It is also an osteoclastogenesis inhibitor . Niloticin can be used as a potential natural mosquitocide, showing strong larvicidal and pupicidal activities .

Molecular Structure Analysis

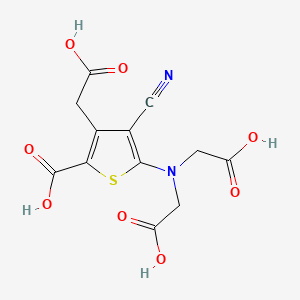

Niloticin has a molecular formula of C30H48O3 . It has been found to bind to myeloid differentiation protein 2 (MD-2) and acetylcholinesterase 1 (AChE1) of Aedes aegypti L .

Chemical Reactions Analysis

Niloticin inhibits osteoclastogenesis by blocking RANKL-RANK interaction and suppressing the AKT, MAPK, and NF-κB signaling pathways . It also shows anti-inflammatory activity by binding to MD-2, antagonizing the effects of LPS binding to the TLR4/MD-2 complex, resulting in the inhibition of the LPS-TLR4/MD-2-NF-κB signaling pathway .

Physical And Chemical Properties Analysis

Niloticin has a molecular weight of 456.7 . It appears as a crystal and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

Anti-Inflammatory Activity

Niloticin has been found to have uncharacterized anti-inflammatory activity . It has been shown to bind to myeloid differentiation protein 2 (MD-2), which mediates a series of toll-like receptor 4 (TLR4)-dependent inflammatory responses . Niloticin treatment significantly decreased the levels of NO, IL-6, TNF-α, and IL-1β induced by lipopolysaccharide (LPS) . This suggests that Niloticin has therapeutic potential and binds to MD-2 .

Inhibition of Osteoclastogenesis

Niloticin has been found to inhibit osteoclastogenesis by blocking the RANKL-RANK interaction . This interaction is crucial for the formation, function, and survival of osteoclasts, which are cells that break down bone tissue . By blocking this interaction, Niloticin can potentially prevent bone loss in conditions such as osteoporosis .

特性

IUPAC Name |

(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3/t18-,19+,20-,22+,23?,25-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQMMZUXYRXFOH-IWPAKXEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@H]2CC[C@]3([C@]2(CC[C@H]4C3=CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921731 | |

| Record name | 23-Hydroxy-24,25-epoxylanost-7-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

CAS RN |

115404-57-4 | |

| Record name | Niloticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115404574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-Hydroxy-24,25-epoxylanost-7-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does niloticin exert its anti-inflammatory effects?

A1: Niloticin acts as a myeloid differentiation protein 2 (MD-2) antagonist. It binds to MD-2, preventing the formation of the lipopolysaccharide (LPS)-TLR4/MD-2 complex [, ]. This interaction inhibits the activation of the LPS-TLR4/MD-2-NF-κB signaling pathway, a key pathway involved in inflammatory responses. As a result, niloticin effectively reduces the production of pro-inflammatory cytokines such as NO, IL-6, TNF-α, and IL-1β [, ].

Q2: Beyond anti-inflammatory activity, are there other reported biological activities of niloticin?

A2: Yes, niloticin has demonstrated potential in other areas:

- Anti-respiratory syncytial virus (RSV) activity: Niloticin exhibits antiviral activity against RSV, potentially targeting the replication process at a post-entry stage [].

- Insecticidal activity: Studies show niloticin possesses insecticidal properties, particularly against mosquito species like Aedes aegypti and Culex quinquefasciatus, impacting their larval stages [, , ].

- Anti-osteoclastogenic activity: Niloticin has shown promise in inhibiting osteoclastogenesis, a process crucial in bone resorption, by interfering with the RANKL-RANK interaction and suppressing related signaling pathways [].

Q3: What is the molecular formula and weight of niloticin?

A3: Niloticin has a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol [].

Q4: Is there spectroscopic data available to confirm the structure of niloticin?

A4: Yes, the structure of niloticin has been extensively studied using various spectroscopic techniques, including: * X-ray crystallography: This method provided crucial insights into the stereochemistry of niloticin [].* Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1D and 2D NMR (HMQC, HMBC, NOESY, COSY) have been employed to elucidate the structure of niloticin and its derivatives [, ]. * Mass spectrometry: Mass spectral data, often in conjunction with NMR, aids in confirming the molecular weight and fragmentation patterns of niloticin [, ].

Q5: Has the relationship between niloticin's structure and its biological activity been investigated?

A5: While detailed SAR studies on niloticin are limited, some observations can be made from the available literature:

- Methylation of niloticin: Methylation of dammarenolic acid, a structurally related compound, resulted in a complete loss of anti-RSV activity, suggesting the importance of free hydroxyl groups for its activity [].

- Presence of allylic hydroxy group: Tirucallanes with an allylic hydroxy group in the side chain, such as niloticin, exhibited instability in acidic environments []. This information is valuable for understanding potential degradation pathways and formulating stable preparations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。